N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-32-23-10-6-5-9-22(23)24(31)30(17-18-7-3-2-4-8-18)26-29-28-25(33-26)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUUPYNBMDMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide typically involves multiple steps. One common synthetic route starts with adamantane-1-carbohydrazide, which is treated with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring .
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and properties.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological pathways, potentially inhibiting certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted 1,3,4-thiadiazole derivatives. Key structural analogs include:
Key Observations :
- Adamantane vs. Aromatic Substitutents: Adamantane-containing derivatives exhibit higher hydrophobicity (logP ~4–5) compared to non-adamantane analogs (e.g., 5e in , logP ~3.2), which may enhance blood-brain barrier penetration .
- Hybrid Scaffolds : Compounds combining thiadiazole with indole () or oxadiazole () cores show divergent biological activities, underscoring the scaffold’s adaptability.
Physicochemical Properties
Comparative data for selected compounds:
*Estimated based on structural formula.
Insights :
- Melting Points : Adamantane derivatives generally exhibit higher melting points (e.g., 120–160°C in ) due to rigid packing, whereas flexible chains (e.g., 3-methylbutanamide in ) lower thermal stability.
- Synthetic Yields : Thioether-linked analogs (e.g., 5e, 5j) show moderate yields (74–88%), suggesting efficient coupling strategies .
Noncovalent Interactions and Crystallography
Crystallographic studies of adamantane-thiadiazole derivatives (e.g., ) reveal:
- Hydrogen Bonding : Between thiadiazole S/N atoms and water or co-crystallized solvents.
- Van der Waals Interactions : Dominated by adamantane’s hydrophobic surface, contributing to dense crystal packing.
- π-Stacking: Limited in adamantane derivatives but prominent in benzamide or indole-containing analogs ().
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure
The compound features an adamantane moiety which contributes to its unique chemical properties. The presence of the thiadiazole ring is significant for biological interactions due to its ability to form hydrogen bonds and engage in non-covalent interactions with biological targets.
The mechanism of action of this compound involves:
- Target Interaction : The adamantane structure allows for effective binding to hydrophobic pockets in proteins or enzymes.
- Non-Covalent Interactions : The thiadiazole ring facilitates hydrogen bonding and other interactions that stabilize binding to molecular targets.
This dual interaction enhances the compound's potential efficacy against various diseases.
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance:
- Cell Viability Assays : Research demonstrated that certain derivatives showed excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975). Notably, one compound exhibited a strong inhibitory effect on SK-BR-3 cells while sparing healthy cells like MCF-10A .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 0.95 | Moderate |
| SK-BR-3 | 0.37 | High |
| A549 | 0.73 | Moderate |
| MCF-10A | >10 | Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains. Studies suggest that the unique structural features contribute to enhanced membrane permeability and target specificity.
Case Studies
- In Vitro Studies : A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent inhibition of cell proliferation.
- Molecular Dynamics Simulation : Computational studies showed stable binding interactions between the compound and target proteins involved in cancer cell signaling pathways, reinforcing its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide, and what critical parameters influence yield optimization?
- Methodological Answer : The synthesis typically begins with adamantane-1-carbohydrazide as a precursor. Key steps include:
- Thiosemicarbazide Formation : Reaction with isothiocyanates under controlled pH and temperature to generate intermediates.
- Cyclization : Sulfuric acid is used to cyclize intermediates into the thiadiazole core at room temperature for 24 hours .
- Substitution : Benzyl and methoxy groups are introduced via nucleophilic substitution or coupling reactions.
Critical Parameters : - Temperature (optimized at 25–30°C for cyclization), solvent choice (e.g., CHCl₃:EtOH for crystallization), and stoichiometric ratios.
- Yields >80% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and adamantane-thiadiazole connectivity (e.g., adamantane protons at δ 1.6–2.1 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C–N–S torsion angles ~175.9°) and hydrogen-bonding networks in the crystal lattice .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 403.9 for C₂₀H₂₂ClN₃O₂S derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme targets (e.g., MurA vs. COX-2).
- Structural Analogues : Substitutions (e.g., chloro vs. methoxy groups) alter lipophilicity and binding affinity.
Resolution Strategies : - Standardize assays using reference compounds (e.g., ampicillin for antibacterial studies).
- Perform comparative molecular docking to quantify binding energy differences (e.g., ∆G values for target interactions) .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound's derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Replace benzyl/methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Pharmacophore Modeling : Identify critical moieties (e.g., adamantane for steric bulk, thiadiazole for hydrogen bonding).
- In Silico Screening : Use tools like AutoDock to predict binding modes to targets (e.g., bacterial enzymes or viral proteases).
- Biological Validation : Test derivatives in dose-response assays (e.g., IC₅₀ values against cancer cell lines) .
Q. What methodologies are employed to assess the compound's purity and stability under various storage conditions?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold) using C18 columns and UV detection (λ = 254 nm).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperatures >200°C).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Light Sensitivity : Expose to UV light (320–400 nm) and track photodegradation products .
Q. How does the adamantane moiety influence the compound's pharmacokinetic properties, and what experimental approaches validate these effects?
- Methodological Answer :
- Lipophilicity Enhancement : Adamantane increases logP values by ~2 units, improving membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) quantifies resistance to oxidative metabolism.
- In Vivo Half-Life : Pharmacokinetic studies in rodents show prolonged t₁/₂ (~8–12 hours) due to reduced hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
